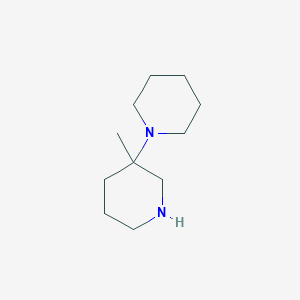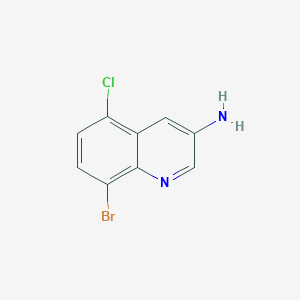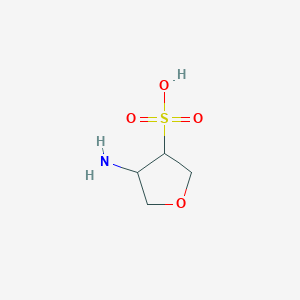
4-Aminooxolane-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminooxolane-3-sulfonic acid is an organic compound characterized by the presence of an amino group, an oxolane ring, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxolane-3-sulfonic acid typically involves the reaction of oxolane derivatives with sulfonating agents under controlled conditions. One common method includes the use of oxolane-3-sulfonic acid as a starting material, which is then aminated using ammonia or an amine source under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminooxolane-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminooxolane-3-sulfonic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which 4-Aminooxolane-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Aminobutane-1-sulfonic acid
- 4-Aminotetrahydrofuran-3-sulfonic acid
- 4-Aminotetrahydropyran-3-sulfonic acid
Comparison: 4-Aminooxolane-3-sulfonic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for specific applications where the oxolane ring’s reactivity and stability are advantageous .
Eigenschaften
Molekularformel |
C4H9NO4S |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
4-aminooxolane-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8) |
InChI-Schlüssel |
NOIOGEUNAFPHIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
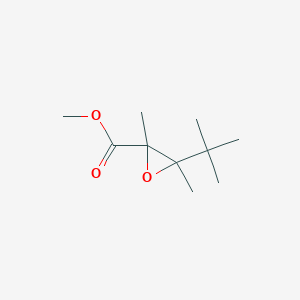
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)

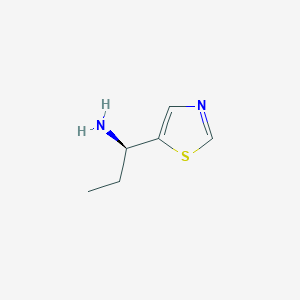

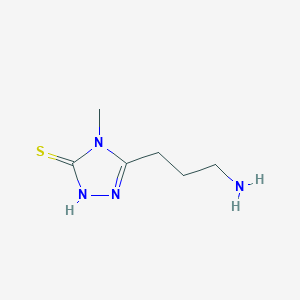
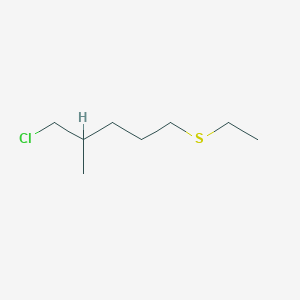
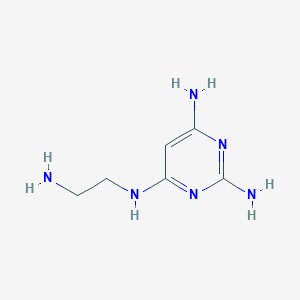
![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)
